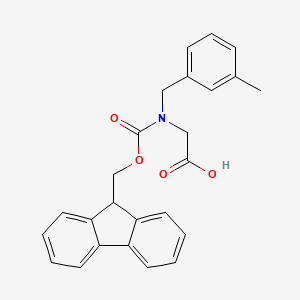

N-Fmoc-3-methylbenzyl-glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fmoc-3-methylbenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group is a base-labile protecting group that can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-methylbenzyl-glycine typically involves the protection of the amino group of 3-methylbenzyl-glycine with the Fmoc group. This can be achieved by reacting 3-methylbenzyl-glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the amine for subsequent coupling:

Primary Deprotection Agent :

-

20–30% piperidine in DMF : Cleaves the Fmoc group within 2–5 minutes via β-elimination .

-

DBU (1,8-Diazabicycloundec-7-ene) : Used in automated synthesizers for rapid deprotection (2–10 minutes) .

Racemization Risk :

-

Prolonged exposure to strong bases (e.g., DIPEA) during coupling or deprotection can induce racemization. Weak bases like TMP (2,2,6,6-tetramethylpiperidine) reduce epimerization to <7% .

Coupling Reactions

The deprotected amine participates in peptide bond formation using carbodiimide-based activators:

Common Coupling Reagents

| Activator | Base | Coupling Efficiency | Diastereomer Purity |

|---|---|---|---|

| HATU | TMP | >90% | 93% |

| COMU | DIPEA | 88% | 92% |

| DIC/OxymaPure | DIEA | 95% | 89% |

Mechanism :

This compound+Amino AcidActivator/BasePeptide Bond+Byproducts

-

HATU/TMP combinations minimize racemization while maintaining high yields .

-

DIC/OxymaPure is preferred for sterically hindered residues .

Racemization Pathways

Racemization during coupling is influenced by the base and activator:

Base Impact on Epimerization

| Base | Apparent pKa | Racemization (%) |

|---|---|---|

| DIPEA | 10.5 | 24% |

| NMM | 7.4 | 18% |

| TMP | 5.5 | 7% |

-

Weaker bases (TMP, PMP) suppress racemization by reducing β-elimination side reactions.

Alkylation

-

The glycine backbone undergoes alkylation with bromoalkyl electrophiles (e.g., 6-bromohexanamide) in the presence of Ni(II)-Schiff base catalysts, yielding non-natural amino acid derivatives .

Bioconjugation

-

The Fmoc-protected amine facilitates conjugation with fluorescent tags (e.g., 5(6)-carboxyfluorescein) for cellular uptake studies .

6.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Role as a Building Block : N-Fmoc-3-methylbenzyl-glycine is widely used in the solid-phase peptide synthesis (SPPS) process. Its stability and ease of deprotection under basic conditions allow for efficient assembly of peptide chains.

- Mechanism : The Fmoc group can be removed using basic conditions, such as piperidine in dimethylformamide (DMF), facilitating subsequent coupling reactions with other amino acids .

-

Drug Development

- Therapeutic Agents : The compound is instrumental in developing peptide-based drugs, enhancing their efficacy and stability through the incorporation of specific amino acid sequences.

- Case Studies : Research has shown that peptides synthesized with this compound can act as inhibitors for enzymes involved in various diseases, such as γ-secretase inhibitors which demonstrate improved binding affinity .

- Bioconjugation

- Material Science

- Analytical Chemistry

Case Studies

- Peptide Inhibitors

- Transmembrane Mimetic Probes

Mecanismo De Acción

The mechanism of action of N-Fmoc-3-methylbenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-3-methylbenzyl-glycine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group, which is removed under acidic conditions.

N-Cbz-3-methylbenzyl-glycine: Uses the carboxybenzyl (Cbz) group as a protecting group, which is removed by catalytic hydrogenation.

Uniqueness

N-Fmoc-3-methylbenzyl-glycine is unique due to its base-labile Fmoc protecting group, which allows for selective deprotection under mild basic conditions. This property makes it particularly useful in solid-phase peptide synthesis, where orthogonal protection strategies are essential .

Actividad Biológica

N-Fmoc-3-methylbenzyl-glycine (Fmoc-MBG) is a compound that has garnered attention in the fields of peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanism of action, and applications in scientific research, supported by data tables and relevant case studies.

Fmoc-MBG is a derivative of glycine where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The chemical structure can be represented as follows:

With a molecular weight of 301.37 g/mol, Fmoc-MBG exhibits properties that make it suitable for various biochemical applications, particularly in solid-phase peptide synthesis (SPPS) .

Target of Action

The primary target of Fmoc-MBG is the amine group of amino acids. This compound acts by forming a carbamate linkage with the amino group during peptide synthesis, effectively protecting it from unwanted reactions.

Mode of Action

Fmoc-MBG protects the amine group during peptide bond formation, allowing for selective coupling with other amino acids. The deprotection of the Fmoc group can be achieved under basic conditions, facilitating the subsequent steps in peptide synthesis .

Biochemical Pathways

The use of Fmoc-MBG in peptide synthesis influences several biochemical pathways related to protein formation and function. It is particularly useful in synthesizing complex peptides that can interact with biological targets, such as enzymes and receptors .

Applications in Scientific Research

Fmoc-MBG is extensively utilized in various research domains:

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins.

- Biological Studies : Fmoc-MBG is employed to study protein-protein interactions and enzyme-substrate dynamics.

- Drug Development : Its role in developing peptide-based therapeutics highlights its significance in medicinal chemistry .

Case Studies

- Peptide Inhibitors : Research has demonstrated that Fmoc-MBG can be used to synthesize peptide inhibitors targeting specific enzymes involved in disease pathways. For example, studies on γ-secretase inhibitors have shown that peptides synthesized using Fmoc-MBG exhibit improved binding affinity and specificity .

- Transmembrane Mimetic Probes : A study utilized Fmoc-MBG to create structural probes for analyzing transmembrane domains in proteins related to Alzheimer’s disease. The synthesized peptides effectively mimicked natural substrates, providing insights into proteolytic processes .

Comparison with Similar Compounds

| Compound | Protecting Group | Deprotection Conditions | Unique Features |

|---|---|---|---|

| This compound | Fmoc | Basic conditions (e.g., piperidine) | Base-labile protection allows for selective deprotection |

| N-Boc-3-methylbenzyl-glycine | Boc | Acidic conditions | Less selective due to acid-sensitive deprotection |

| N-Cbz-3-methylbenzyl-glycine | Cbz | Catalytic hydrogenation | Requires harsher conditions for deprotection |

Fmoc-MBG is unique due to its base-labile Fmoc protecting group, which enables selective deprotection under milder conditions compared to other protecting groups like Boc or Cbz .

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCOUHQJYIFXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.